22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
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Overview
Description
Oligomycin A, 26-hydroxy-28-oxo- is a macrolide antibiotic that was first discovered in 1954. It is produced by the bacterium Streptomyces diastatochromogenes. This compound is well-known for its ability to inhibit the FO part of H±ATP synthase, making it a valuable tool in the study of mitochondrial function and bioenergetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oligomycin A, 26-hydroxy-28-oxo- involves several steps. One notable method includes the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide. This process results in the formation of 33-dehydrooligomycin A, which is then further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of Oligomycin A, 26-hydroxy-28-oxo- typically involves the fermentation of Streptomyces diastatochromogenes. The bacterial strain is cultured under specific conditions to maximize the yield of the antibiotic. The fermentation broth is then processed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Oligomycin A, 26-hydroxy-28-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the Kornblum oxidation mentioned earlier is a key reaction in its synthesis .
Common Reagents and Conditions:
Oxidation: Dimethyl sulfoxide is used as an oxidizing agent in the Kornblum oxidation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as hydroxylamine and 1-aminopyridine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Oligomycin A, such as 33-dehydrooligomycin A and other chemically modified forms .
Scientific Research Applications
Oligomycin A, 26-hydroxy-28-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of ATP synthase and the bioenergetics of cells.
Biology: Researchers use it to investigate mitochondrial function and the role of ATP in cellular processes.
Industry: The compound is used in the development of new antibiotics and antifungal agents.
Mechanism of Action
Oligomycin A, 26-hydroxy-28-oxo- exerts its effects by binding to the FO part of H±ATP synthase. This binding inhibits the translocation of protons across the mitochondrial membrane, thereby blocking ATP synthesis. The inhibition occurs because the compound blocks access to the carboxyl group of Glu59 in the ATPase, preventing proton translocation .
Comparison with Similar Compounds
- Oligomycin B
- Oligomycin C
- Rutamycin B
Comparison: Oligomycin A, 26-hydroxy-28-oxo- is unique due to its specific inhibitory action on the FO part of H±ATP synthase. While Oligomycin B and Oligomycin C share similar structures and functions, they differ in their side chains and overall potency. Rutamycin B, another related antibiotic, also targets ATP synthase but has a different chemical structure .
Properties
Molecular Formula |
C45H72O13 |
---|---|
Molecular Weight |
821.0 g/mol |
IUPAC Name |
22-ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |
InChI |
InChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3 |
InChI Key |
UWEZMQMMPORRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Origin of Product |
United States |
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